N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
Description
The compound N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide (hereafter referred to as the "target compound") is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core. This scaffold is substituted at the 2-position with a 3,5-dimethylphenyl group and at the 3-position with a 3,5-dimethoxybenzamide moiety. Its design likely aims to optimize electronic, steric, and pharmacokinetic properties through strategic substitution patterns.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-13-5-14(2)7-16(6-13)25-21(19-11-29-12-20(19)24-25)23-22(26)15-8-17(27-3)10-18(9-15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCIUVHKLNQBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethylphenylhydrazine with 2-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired thieno[3,4-c]pyrazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Compound A :
Name: N-[2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide Molecular Formula: C₂₆H₃₁N₃O₄S Molecular Weight: 481.61 g/mol Key Substituents:
- 3,4,5-Triethoxybenzamide group
- 3,5-Dimethylphenyl on the thienopyrazole core
Comparison :
- The triethoxy substitution on the benzamide introduces three ethoxy groups at positions 3, 4, and 5, increasing steric bulk and electron-donating capacity compared to the target compound’s 3,5-dimethoxy groups.
- The ethoxy groups (vs.
- Molecular weight is higher (481.61 vs. ~453.52 g/mol for the target compound*), which may impact bioavailability .
Compound B :
Name: N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide Molecular Formula: Not explicitly provided (inferred as C₂₂H₂₁N₃O₂S) Key Substituents:
- 3-Methoxybenzamide group
- 3,5-Dimethylphenyl on the thienopyrazole core
Comparison :
- The single methoxy group at position 3 reduces steric hindrance and electron-donating effects compared to the target compound’s 3,5-dimethoxy substitution.
- Simplified substitution may result in weaker target engagement in enzyme inhibition assays, as methoxy groups are critical for π-π stacking or hydrogen bonding .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~453.52 g/mol* | 481.61 g/mol | ~395.48 g/mol |
| Substituents | 3,5-Dimethoxy | 3,4,5-Triethoxy | 3-Methoxy |
| logP (Estimated) | ~3.2 | ~4.1 | ~2.8 |
| Aqueous Solubility | Moderate | Low | High |
Biological Activity
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide is a complex organic compound with significant potential in various therapeutic applications. This article provides an in-depth examination of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 373.47 g/mol. The structural complexity suggests diverse interactions with biological targets.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction. For instance, it has been associated with the modulation of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Receptor Interaction : It likely interacts with various receptors, potentially altering their activity and influencing downstream signaling pathways. This interaction could be beneficial in conditions like cancer and metabolic disorders where receptor modulation is critical.
- Anticancer Activity : The thienopyrazole moiety has been linked to anticancer properties. Studies suggest that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that thienopyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values for these compounds often range from 0.01 to 0.1 mM depending on the specific cancer type being targeted .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Its ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. In vitro studies have reported reductions in pro-inflammatory cytokine production when cells are treated with this compound .
Case Studies
- In Vitro Studies : A series of experiments evaluated the cytotoxic effects of thienopyrazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds significantly reduced cell viability at concentrations as low as 0.05 mM.
- Animal Models : In vivo studies using murine models of cancer have shown that administration of this compound led to a marked decrease in tumor size compared to control groups receiving no treatment or a placebo.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
